molecular formula C19H21ClN2O3 B11173834 1-(3-Chlorophenyl)-4-(3,5-dimethoxybenzoyl)piperazine

1-(3-Chlorophenyl)-4-(3,5-dimethoxybenzoyl)piperazine

Cat. No.: B11173834
M. Wt: 360.8 g/mol
InChI Key: OMBAMLCXNZQWTM-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)-4-(3,5-dimethoxybenzoyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chlorophenyl)-4-(3,5-dimethoxybenzoyl)piperazine typically involves the reaction of 3-chlorophenylpiperazine with 3,5-dimethoxybenzoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction conditions may include:

  • Temperature: Room temperature to reflux
  • Time: Several hours to overnight
  • Purification: Column chromatography or recrystallization

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This may include the use of continuous flow reactors, automated synthesis, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chlorophenyl)-4-(3,5-dimethoxybenzoyl)piperazine can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding N-oxide derivatives.

    Reduction: Reduction of the benzoyl group to a hydroxyl group.

    Substitution: Halogen substitution reactions on the chlorophenyl ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)

    Substitution: Nucleophilic reagents such as sodium methoxide or potassium tert-butoxide

Major Products Formed

    Oxidation: N-oxide derivatives

    Reduction: Hydroxy derivatives

    Substitution: Substituted piperazine derivatives

Scientific Research Applications

1-(3-Chlorophenyl)-4-(3,5-dimethoxybenzoyl)piperazine has been studied for various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigation of its interactions with biological targets.

    Medicine: Potential therapeutic applications, such as anti-inflammatory or anticancer properties.

    Industry: Use in the development of new materials or as intermediates in chemical synthesis.

Mechanism of Action

The mechanism of action of 1-(3-Chlorophenyl)-4-(3,5-dimethoxybenzoyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:

  • Binding to receptor sites and modulating their activity.
  • Inhibiting or activating enzymes involved in metabolic pathways.
  • Interacting with cellular membranes and affecting their properties.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Chlorophenyl)-4-benzoylpiperazine
  • 1-(3-Chlorophenyl)-4-(3,4-dimethoxybenzoyl)piperazine
  • 1-(3-Chlorophenyl)-4-(4-methoxybenzoyl)piperazine

Uniqueness

1-(3-Chlorophenyl)-4-(3,5-dimethoxybenzoyl)piperazine is unique due to the presence of both the 3-chlorophenyl and 3,5-dimethoxybenzoyl groups, which may confer specific pharmacological properties and reactivity patterns that differ from other similar compounds.

Properties

Molecular Formula

C19H21ClN2O3

Molecular Weight

360.8 g/mol

IUPAC Name

[4-(3-chlorophenyl)piperazin-1-yl]-(3,5-dimethoxyphenyl)methanone

InChI

InChI=1S/C19H21ClN2O3/c1-24-17-10-14(11-18(13-17)25-2)19(23)22-8-6-21(7-9-22)16-5-3-4-15(20)12-16/h3-5,10-13H,6-9H2,1-2H3

InChI Key

OMBAMLCXNZQWTM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl)OC

Origin of Product

United States

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